Cas no 149231-65-2 (Ac-Tyr-Val-Ala-Asp-AMC)

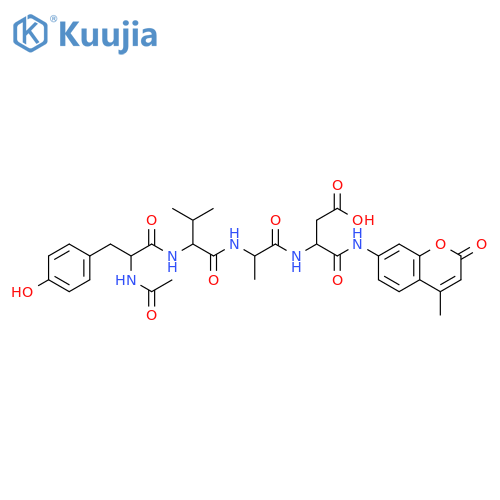

Ac-Tyr-Val-Ala-Asp-AMC structure

商品名:Ac-Tyr-Val-Ala-Asp-AMC

CAS番号:149231-65-2

MF:C33H39N5O10

メガワット:665.690268754959

MDL:MFCD00171369

CID:138920

PubChem ID:11125214

Ac-Tyr-Val-Ala-Asp-AMC 化学的及び物理的性質

名前と識別子

-

- L-a-Asparagine,N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-(9CI)

- 3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid

- AC-TYR-VAL-ALA-ASP-AMC

- Ac-Tyr-Val-Ala-Asp-MCA

- Ac-YVAD-AMC

- L-a-Asparagine,N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-(9C...

- Acetyl-YVAD-AMC

- acetyl-YVAD-aminomethyl coumarine

- Ac-Tyr-Val-Ala-Asp-7-Amino-4-Methylcoumarin

- AMC120

- N-Acetyl-Tyr-Val-Ala-Asp-7-amido-4-methylcoumarin

- AC-YVAD-MCA

- ICE SUBSTRATE III

- Caspase-1 fluoro

- CASPASE I SUBSTRATE III

- N-ACETYL-TYR-VAL-ALA-ASP-AMC

- CASPASE-1 FLUOROGENIC SUBSTRATE

- MFCD00171369

- (4S,7S,10S,13S)-4-(4-hydroxybenzyl)-7-isopropyl-10-methyl-13-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oic acid

- 149231-65-2

- acetyl-Tyr-Val-Ala-Asp-4-methylcoumaryl-7-amide

- SCHEMBL7058499

- (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid

- Caspase-1 Substrate III, Fluorogenic

- Ac-Tyr-Val-Ala-Asp-AMC

-

- MDL: MFCD00171369

- インチ: InChI=1S/C33H39N5O10/c1-16(2)29(38-32(46)24(35-19(5)39)13-20-6-9-22(40)10-7-20)33(47)34-18(4)30(44)37-25(15-27(41)42)31(45)36-21-8-11-23-17(3)12-28(43)48-26(23)14-21/h6-12,14,16,18,24-25,29,40H,13,15H2,1-5H3,(H,34,47)(H,35,39)(H,36,45)(H,37,44)(H,38,46)(H,41,42)/t18-,24-,25-,29-/m0/s1

- InChIKey: YGLOALWHJIANIH-PQTMRPCPSA-N

- ほほえんだ: CC([C@H](NC([C@@H](NC(C)=O)CC1=CC=C(O)C=C1)=O)C(N[C@H](C(N[C@H](C(NC2=CC3=C(C(C)=CC(O3)=O)C=C2)=O)CC(O)=O)=O)C)=O)C

計算された属性

- せいみつぶんしりょう: 665.269692g/mol

- ひょうめんでんか: 0

- XLogP3: 1.3

- 水素結合ドナー数: 7

- 水素結合受容体数: 10

- 回転可能化学結合数: 14

- どういたいしつりょう: 665.269692g/mol

- 単一同位体質量: 665.269692g/mol

- 水素結合トポロジー分子極性表面積: 229Ų

- 重原子数: 48

- 複雑さ: 1260

- 同位体原子数: 0

- 原子立体中心数の決定: 4

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 640

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.344

- ふってん: 1127.3 °C at 760 mmHg

- フラッシュポイント: 635.6 °C

- ようかいど: DMSO: 10 mM The solution is stable in the dark at −20 °C for more than 1 month if no water is present.

- PSA: 233.24000

- LogP: 2.73450

- ようかいせい: ジメチルスルホキシドに可溶性

Ac-Tyr-Val-Ala-Asp-AMC 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB348893-5 mg |

Caspase-1 Substrate III, Fluorogenic; . |

149231-65-2 | 5mg |

€257.50 | 2023-06-20 | ||

| A2B Chem LLC | AX41369-5mg |

Ac-Tyr-Val-Ala-Asp-AMC |

149231-65-2 | >96% | 5mg |

$220.00 | 2024-04-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | M64_860-16-5mg |

Ac-Tyr-Val-Ala-Asp-AMC (Caspase 1 (ICE) Substrate) |

149231-65-2 | 5mg |

¥2016.00 | 2024-08-09 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | M64_860-16-25mg |

Ac-Tyr-Val-Ala-Asp-AMC (Caspase 1 (ICE) Substrate) |

149231-65-2 | 25mg |

¥7518.00 | 2024-08-09 | ||

| abcr | AB348893-25 mg |

Caspase-1 Substrate III, Fluorogenic; . |

149231-65-2 | 25mg |

€881.50 | 2023-06-20 | ||

| TRC | A298905-10mg |

Ac-Tyr-Val-Ala-Asp-AMC |

149231-65-2 | 10mg |

$ 1055.00 | 2022-06-08 | ||

| TRC | A298905-5mg |

Ac-Tyr-Val-Ala-Asp-AMC |

149231-65-2 | 5mg |

$ 655.00 | 2022-06-08 | ||

| abcr | AB348893-5mg |

Caspase-1 Substrate III, Fluorogenic; . |

149231-65-2 | 5mg |

€272.00 | 2025-02-21 | ||

| abcr | AB348893-25mg |

Caspase-1 Substrate III, Fluorogenic; . |

149231-65-2 | 25mg |

€939.70 | 2025-02-21 | ||

| TRC | A298905-2.5mg |

Ac-Tyr-Val-Ala-Asp-AMC |

149231-65-2 | 2.5mg |

$ 335.00 | 2022-06-08 |

Ac-Tyr-Val-Ala-Asp-AMC 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

149231-65-2 (Ac-Tyr-Val-Ala-Asp-AMC) 関連製品

- 26078-25-1(Coumarin 2)

- 26093-31-2(7-Amino-4-methylcoumarin)

- 28821-18-3(7-(Ethylamino)-4-methylcoumarin)

- 4108-61-6(7-Amino-3-phenyl-2-benzopyrone)

- 52840-38-7(Coumarin 500)

- 41175-45-5(Coumarin 478)

- 41267-76-9(Coumarin 102)

- 17695-46-4(4-Methylumbelliferyl Butyrate)

- 91-44-1(7-Diethylamino-4-methylcoumarin)

- 87-01-4(7-(Dimethylamino)-4-methylcoumarin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:149231-65-2)Ac-Tyr-Val-Ala-Asp-AMC

清らかである:99%/99%

はかる:5mg/25mg

価格 ($):253.0/943.0